

The Pharmacological Profile of DSM265: A Novel Antimalarial Agent

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Compound of Interest

Compound Name: DSM265

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A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

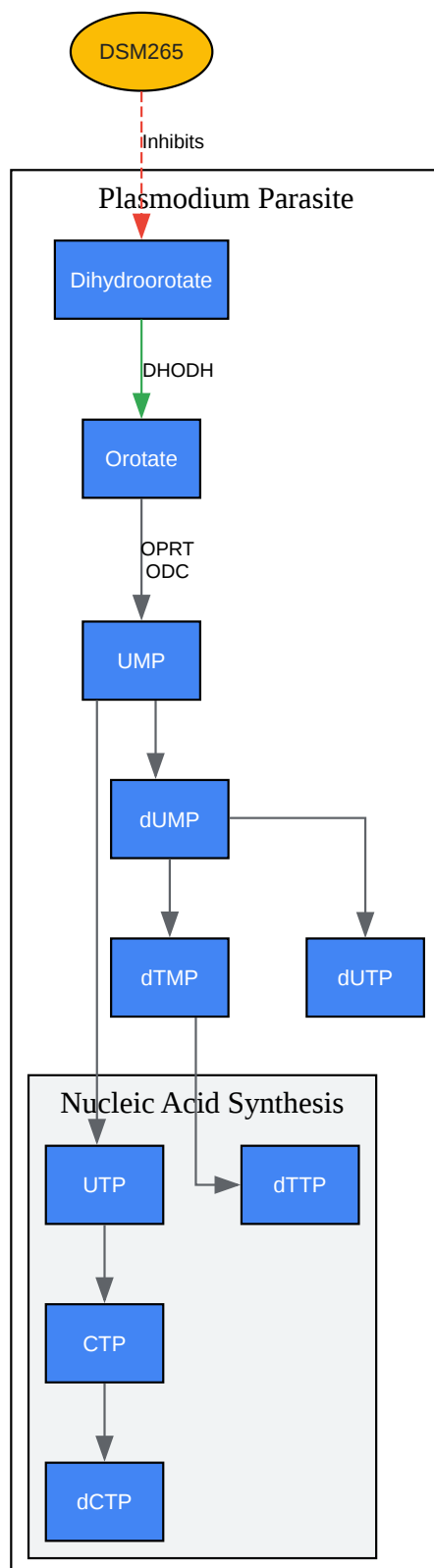
DSM265 is a novel, long-acting antimalarial drug candidate that targets the Plasmodium dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the parasite. This technical guide provides a comprehensive overview of the pharmacological profile of **DSM265**, including its mechanism of action, in vitro and in vivo efficacy, pharmacokinetic properties, and resistance profile. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of new antimalarial therapies.

Mechanism of Action

DSM265 is a highly selective inhibitor of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH).[1][2][3][4] This enzyme catalyzes the fourth step in the de novo pyrimidine biosynthesis pathway, which is essential for the synthesis of DNA, RNA, and phospholipids in the parasite.[5] Unlike their human hosts, Plasmodium parasites lack a pyrimidine salvage pathway, making them entirely dependent on the de novo synthesis of pyrimidines for survival.[5] The high selectivity of **DSM265** for the parasite enzyme over the human ortholog contributes to its favorable safety profile.[6]

The inhibition of PfDHODH by **DSM265** disrupts the parasite's ability to replicate, leading to its death.[2] This mechanism of action is distinct from many currently used antimalarials, making

DSM265 a valuable tool against drug-resistant parasite strains.[1][7]



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Caption: Mechanism of action of **DSM265** in the pyrimidine biosynthesis pathway.

In Vitro Efficacy

DSM265 demonstrates potent activity against various laboratory strains and clinical isolates of *P. falciparum*, including those resistant to currently available antimalarial drugs.

Table 1: In Vitro Activity of DSM265 against *P. falciparum* Strains

Strain	Drug Resistance Profile	EC50 (nM)	Reference
3D7	Drug-sensitive	4.3	[3]
Dd2	Chloroquine-R, Pyrimethamine-R	1.8 - 4.0	[1]
K1	Chloroquine-R, Pyrimethamine-R	1.0 - 4.0	[1]
W2	Chloroquine-R	1.0 - 4.0	[1]
TM90C2B	Chloroquine-R, Pyrimethamine-R	1.0 - 4.0	[1]
7G8	Chloroquine-R	1.0 - 4.0	[1]
HB3	Chloroquine-S, Pyrimethamine-S	1.0 - 4.0	[1]
D6	Chloroquine-S	1.0 - 4.0	[1]
D10	Chloroquine-S	1.0 - 4.0	[1]

R: Resistant, S: Sensitive

Table 2: Inhibitory Activity of DSM265 against Dihydroorotate Dehydrogenase (DHODH)

Enzyme Source	IC50 (nM)	Reference
P. falciparum DHODH	8.9	[3]
P. vivax DHODH	~18	[2]
Human DHODH	>100,000	[1]

In Vivo Efficacy

DSM265 has demonstrated significant efficacy in various animal models of malaria. In the humanized severe combined immunodeficiency (SCID) mouse model infected with *P. falciparum*, **DSM265** effectively cleared parasitemia.[2][7]

Table 3: In Vivo Efficacy of DSM265 in a *P. falciparum* SCID Mouse Model

Dosing Regimen	Parasite Reduction	Reference
3 mg/kg/day (1.5 mg/kg twice daily)	90% effective dose (ED90)	[3]
13 mg/kg/day (6.4 mg/kg twice daily)	Maximum rate of parasite killing	[3]
8.1 mg/kg (once daily for 4 days)	ED90	[2]

Pharmacokinetics

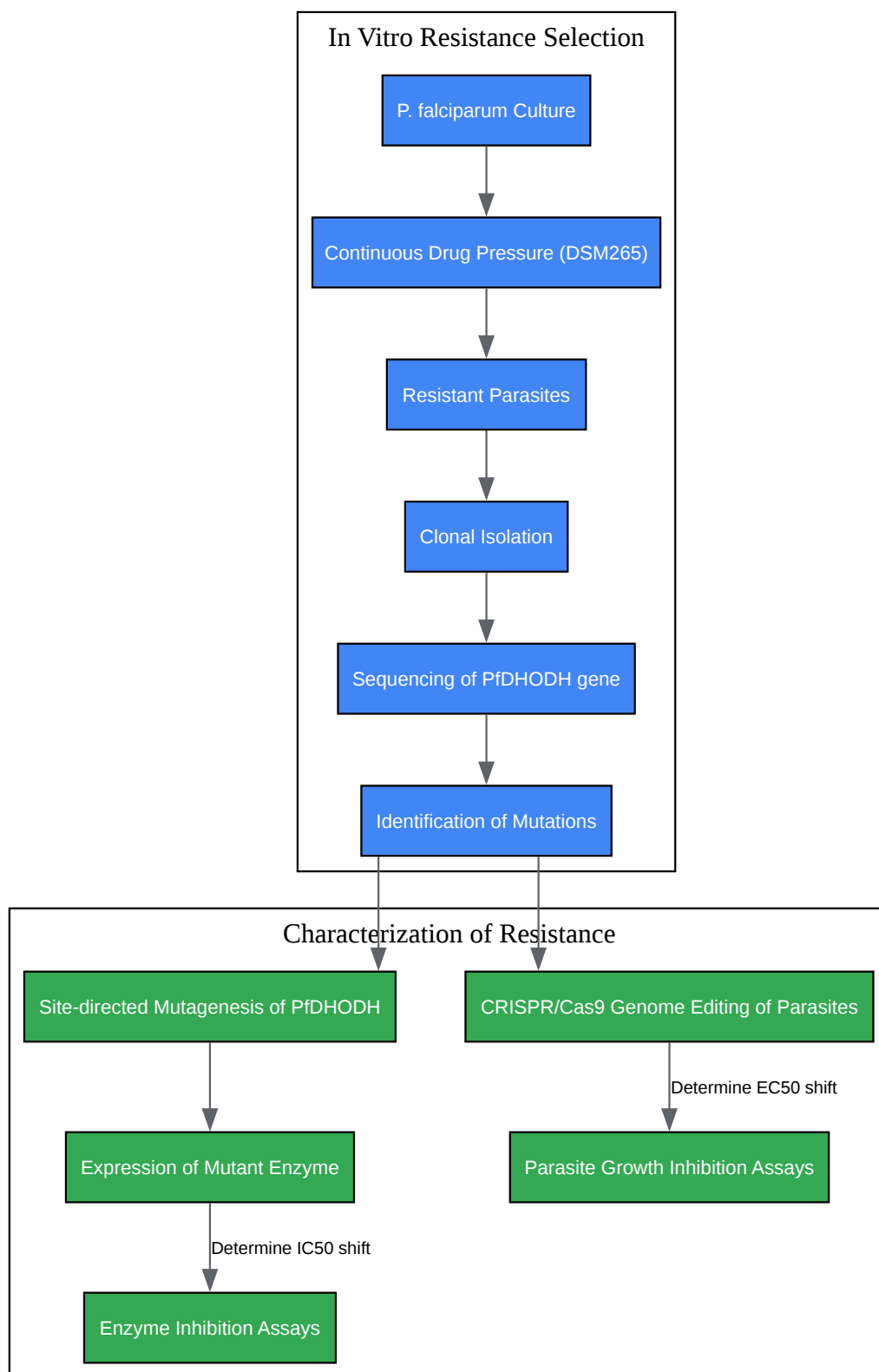
Pharmacokinetic studies in animals and humans have shown that **DSM265** possesses favorable properties for a long-acting antimalarial agent, including good oral bioavailability and a long elimination half-life.

Table 4: Pharmacokinetic Parameters of DSM265 in Different Species

Species	Dose	Tmax (h)	Cmax (ng/mL)	t1/2 (h)	Reference
Mouse	0.5 - 75 mg/kg (oral)	-	-	2-4	[3]
Human	25 - 1200 mg (single oral dose)	1.5 - 4	1310 - 34,800	86 - 118	[8]
Human	150 mg (single oral dose)	~2-4	~3000	~96	[8]
Human	400 mg (single oral dose)	6 - 10	-	90 - 115	[7]

Resistance Profile

Resistance to **DSM265** has been selected for in vitro and observed in a clinical setting.[\[9\]](#)[\[10\]](#) Mutations in the PfDHODH gene, specifically within the **DSM265** binding site, have been identified as the primary mechanism of resistance.[\[5\]](#)[\[9\]](#)[\[10\]](#) The C276F mutation, located in the adjacent flavin cofactor site, has also been shown to confer resistance.[\[9\]](#)[\[10\]](#)



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Caption: Experimental workflow for the selection and characterization of **DSM265** resistance.

Experimental Protocols

Plasmodium falciparum Growth Inhibition Assay

This assay is used to determine the 50% effective concentration (EC50) of a compound against the asexual blood stages of *P. falciparum*.

- **Parasite Culture:** *P. falciparum* strains are maintained in continuous culture in human O+ erythrocytes in RPMI 1640 medium supplemented with AlbuMAX II, L-glutamine, and hypoxanthine.[\[11\]](#) Cultures are synchronized at the ring stage using methods such as sorbitol treatment.[\[12\]](#)
- **Assay Setup:** Synchronized ring-stage parasites (e.g., 0.5% parasitemia, 2% hematocrit) are added to 96-well plates containing serial dilutions of the test compound.[\[13\]](#)
- **Incubation:** Plates are incubated for 72 hours under a standard gas mixture (e.g., 5% CO₂, 5% O₂, 90% N₂) at 37°C.[\[13\]](#)
- **Quantification of Parasite Growth:** Parasite growth is quantified using various methods:
 - **SYBR Green I-based fluorescence assay:** This method measures the intercalation of SYBR Green I dye into parasite DNA.[\[14\]](#) A lysis buffer containing the dye is added to the wells, and fluorescence is measured using a plate reader.[\[14\]](#)
 - **[3H]-Hypoxanthine incorporation assay:** This method measures the incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids.[\[13\]](#)
 - **Microscopy:** Giemsa-stained thin blood smears are examined to determine parasitemia.[\[11\]](#)
- **Data Analysis:** The EC50 value is calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

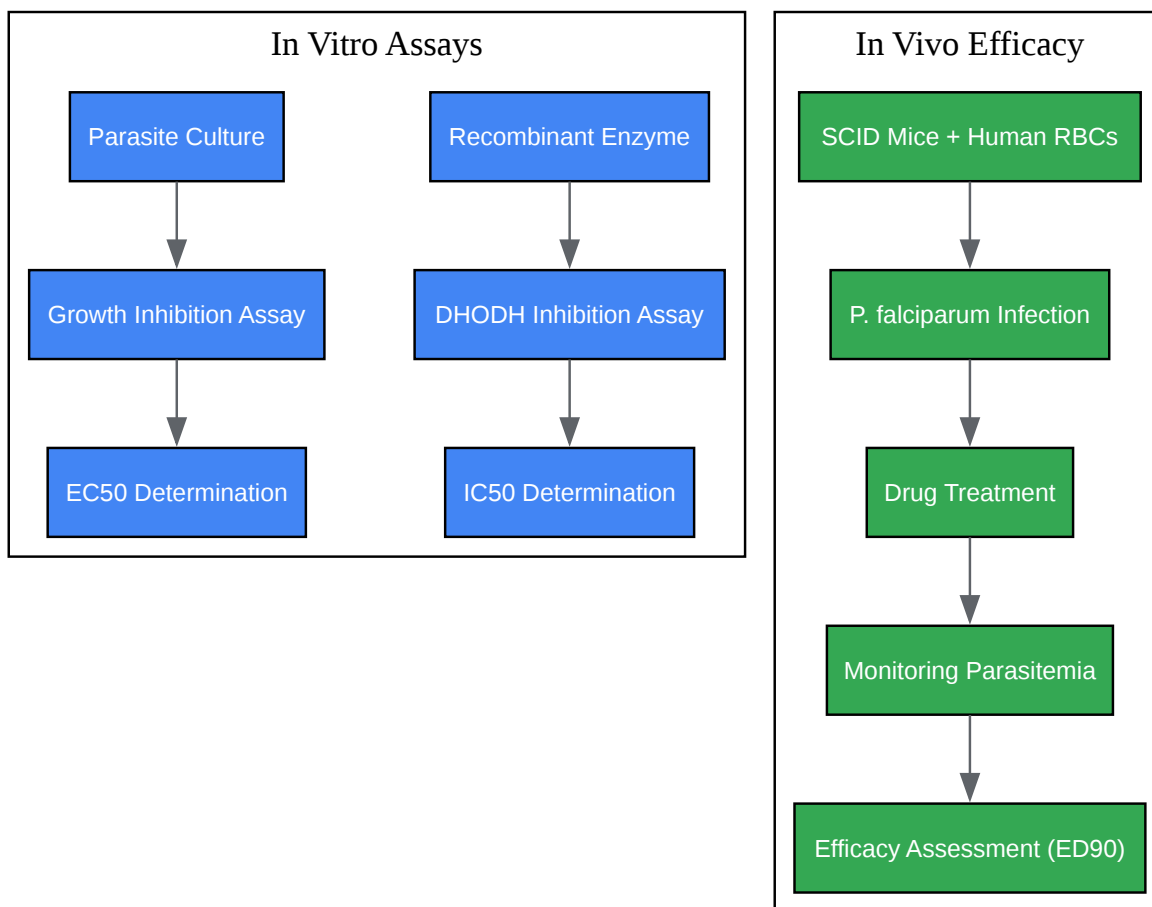
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

- **Enzyme and Substrates:** Recombinant *P. falciparum* DHODH is used. The substrates are dihydroorotate and a suitable electron acceptor (e.g., decylubiquinone).
- **Assay Buffer:** The assay is performed in a suitable buffer (e.g., Tris-HCl) containing cofactors and detergents.
- **Assay Procedure:**
 - The enzyme is pre-incubated with the test compound at various concentrations.
 - The reaction is initiated by the addition of dihydroorotate.
 - The reduction of the electron acceptor is monitored spectrophotometrically over time.
- **Data Analysis:** The initial reaction rates are calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vivo Efficacy Study in SCID Mice

This model is used to evaluate the efficacy of antimalarial compounds against the blood stages of *P. falciparum* in an in vivo setting.

- **Animal Model:** Severe combined immunodeficient (SCID) mice are engrafted with human erythrocytes.[\[15\]](#)
- **Infection:** The mice are infected intravenously with *P. falciparum*.[\[15\]](#)
- **Drug Administration:** The test compound is administered orally or by another appropriate route at various doses and schedules.[\[2\]](#)[\[15\]](#)
- **Monitoring of Parasitemia:** Parasitemia is monitored daily by flow cytometry of peripheral blood samples stained with fluorescent dyes (e.g., TER-119 and SYTO-16).[\[16\]](#)
- **Data Analysis:** The efficacy of the compound is determined by comparing the parasitemia levels in the treated groups to those in the vehicle-treated control group. The effective dose (e.g., ED50 or ED90) can be calculated.[\[2\]](#)



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